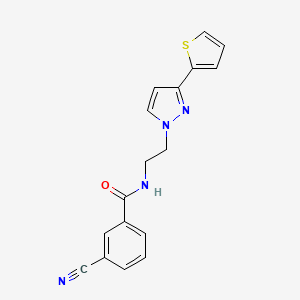

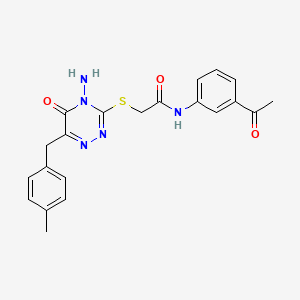

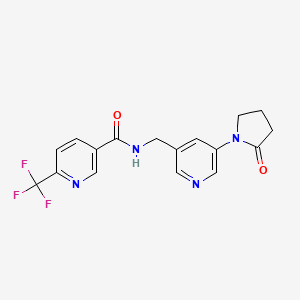

3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole and thiophene derivatives often involves the condensation of key precursors under specific conditions. For instance, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was achieved through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions, yielding a 90% product (Kariuki et al., 2022). This method highlights the importance of choosing appropriate reactants and conditions for successful synthesis.

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the compound's properties and reactivity. X-ray diffraction studies, NMR spectroscopy, and single-crystal analysis are common techniques used for structural determination. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established using spectral analysis and X-ray diffraction, revealing its monoclinic space group and the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactivity and the ability to undergo various reactions are key characteristics of organic compounds. Pyrazole and thiophene derivatives exhibit a wide range of reactivity towards different reagents, leading to the synthesis of numerous heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis (Mohareb et al., 2004).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

This research outlines the synthesis of thiophene-based hydrazonoesters and their reactivity towards nitrogen nucleophiles to yield derivatives such as pyrazole, isoxazole, and pyrimidine, showcasing the compound's utility in creating a diverse range of heterocyclic compounds (Mohareb et al., 2004).

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Another study utilized thiophene derivatives to synthesize thieno[2,3-d]pyrimidine derivatives, highlighting the versatility of thiophene-based compounds in heterocyclic synthesis (Abdelrazek et al., 2008).

Synthesis and Structure Determination

The study on 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates the compound's synthesis and its structural determination through NMR spectroscopy and X-ray diffraction, providing insights into its potential applications in material science and pharmaceuticals (Kariuki et al., 2022).

Applications in Antitumor and Insecticidal Activities

Antitumor Evaluation

A novel synthesis pathway led to the creation of polyfunctionally substituted heterocyclic compounds derived from a related thiophene-based cyanoacetamide, with a focus on their antitumor activities. The synthesized compounds showed high inhibitory effects on several human cancer cell lines, suggesting their potential in cancer treatment (Shams et al., 2010).

Insecticidal Assessment

The study on the synthesis of heterocycles incorporating a thiadiazole moiety and their insecticidal assessment against the cotton leafworm demonstrates the compound's utility in developing new insecticidal agents, which could have significant implications for agricultural pest management (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

3-cyano-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c18-12-13-3-1-4-14(11-13)17(22)19-7-9-21-8-6-15(20-21)16-5-2-10-23-16/h1-6,8,10-11H,7,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDLHXNJCIBFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)